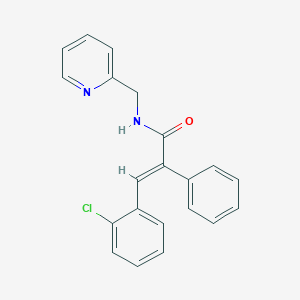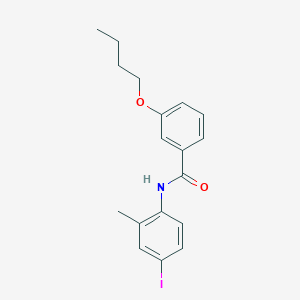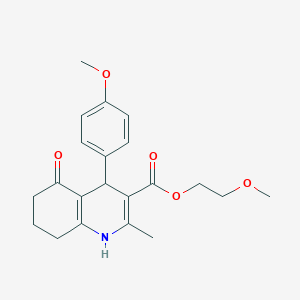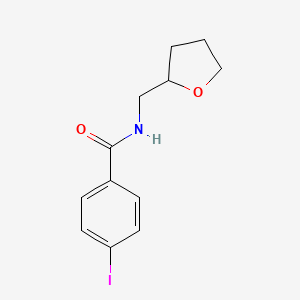
3-(2-chlorophenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-2-phenyl-N-(2-pyridinylmethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPCA and is a member of the acrylamide family. CPCA has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of CPCA is not fully understood. However, studies have shown that CPCA inhibits the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. CPCA also inhibits the activity of various cancer-related proteins such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects:
CPCA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that CPCA inhibits the proliferation of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. CPCA has also been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In vivo studies have shown that CPCA exhibits anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
CPCA has several advantages for lab experiments. It is readily available and can be synthesized using various methods. CPCA is also stable under normal laboratory conditions. However, CPCA has some limitations for lab experiments. It is highly toxic and should be handled with care. CPCA is also expensive, which may limit its use in some experiments.
未来方向
There are several future directions for the study of CPCA. One direction is the development of CPCA-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of CPCA as a potential herbicide. Further research is also needed to fully understand the mechanism of action of CPCA and its effects on various biological systems. Additionally, the synthesis of CPCA derivatives with improved properties should be investigated.
Conclusion:
In conclusion, CPCA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA can be synthesized using various methods, and its mechanism of action has been studied extensively. CPCA exhibits various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of CPCA, including the development of CPCA-based drugs and the study of CPCA as a potential herbicide.
合成方法
CPCA can be synthesized using various methods. One of the most common methods is the reaction of 2-chlorobenzaldehyde, acetophenone, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The reaction yields CPCA as a yellow solid with a melting point of 182-185°C. Another method involves the reaction of 2-chlorobenzaldehyde, acetophenone, and 2-pyridinecarboxylic acid in the presence of a dehydrating agent. The reaction yields CPCA as a white solid with a melting point of 188-190°C.
科学研究应用
CPCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPCA has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In agriculture, CPCA has been studied for its potential use as a herbicide. In material science, CPCA has been used to synthesize various polymers and materials.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O/c22-20-12-5-4-10-17(20)14-19(16-8-2-1-3-9-16)21(25)24-15-18-11-6-7-13-23-18/h1-14H,15H2,(H,24,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBDMGDPKIBMCO-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2Cl)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2Cl)/C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-2-phenyl-N-(2-pyridylmethyl)-2-propenamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5112315.png)
acetate](/img/structure/B5112328.png)

![dimethyl 2-[(butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5112344.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)


![[(1-butyl-1H-indol-3-yl)thio]acetic acid](/img/structure/B5112371.png)
![3-chloro-4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5112376.png)

![3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5112398.png)
![3-(2-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112407.png)
